4-(Bromomethyl)-2-fluorobenzoic acid
Overview
Description
4-(Bromomethyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromomethyl group and a fluorine atom attached to the benzene ring
Mechanism of Action
Target of Action
4-(Bromomethyl)-2-fluorobenzoic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary target of this compound is the organoboron reagent used in the reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its target through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The bromomethyl group in the compound provides the electrophilic character necessary for the oxidative addition step of the reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis . It allows for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The reaction conditions are mild and tolerant of various functional groups, making it a widely used method in organic synthesis .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-fluorobenzoic acid typically involves the bromination of 2-fluorotoluene followed by oxidation. One common method includes the following steps:
Bromination: 2-fluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.
Oxidation: The bromomethylated product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the carboxylic acid group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or further oxidized to a more oxidized state.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of benzoic acid derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(Bromomethyl)-2-fluorobenzoic acid is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: In the preparation of functional materials with specific properties.
Biological Studies: As a probe to study biological pathways and interactions.
Comparison with Similar Compounds
4-(Bromomethyl)benzoic acid: Lacks the fluorine atom, which may affect its reactivity and stability.
2-Fluorobenzoic acid: Lacks the bromomethyl group, limiting its use in substitution reactions.
4-(Chloromethyl)-2-fluorobenzoic acid: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity.
Uniqueness: 4-(Bromomethyl)-2-fluorobenzoic acid is unique due to the presence of both bromomethyl and fluorine substituents, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-(bromomethyl)-2-fluorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTLFAWLFXOZKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.